Des-(2-hydroxyethyl)opipramol Dihydrochloride
Overview
Description
Des-(2-hydroxyethyl)opipramol Dihydrochloride is a derivative of opipramol, a tricyclic antidepressant and anxiolytic agent. Opipramol is known for its thymoleptic, neuroleptic, and tranquillizing properties. This compound is formed by the protonation of both nitrogen atoms within the piperazine unit, resulting in a chair-type conformation for the diazacyclohexane ring .
Scientific Research Applications
Des-(2-hydroxyethyl)opipramol Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic antidepressants and their derivatives.
Biology: The compound is studied for its effects on various biological systems, particularly its anxiolytic and antidepressant properties.
Medicine: Research focuses on its potential therapeutic applications in treating anxiety and depression, as well as its pharmacokinetics and pharmacodynamics.
Preparation Methods
The synthesis of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves multiple steps, starting from the basic structure of opipramol. The preparation typically includes:
Synthetic Routes and Reaction Conditions: The synthesis begins with the formation of the iminostilbene core, followed by the introduction of the piperazine side chain. The final step involves the removal of the 2-hydroxyethyl group and the formation of the dihydrochloride salt.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity.
Chemical Reactions Analysis
Des-(2-hydroxyethyl)opipramol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves its interaction with sigma receptors, particularly the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter systems, resulting in anxiolytic and antidepressant effects. The compound does not act as a monoamine reuptake inhibitor, which distinguishes it from other tricyclic antidepressants .
Comparison with Similar Compounds
Des-(2-hydroxyethyl)opipramol Dihydrochloride can be compared with other similar compounds, such as:
Opipramol: The parent compound, known for its anxiolytic and antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar structure but different mechanism of action.
Perphenazine: A tricyclic antipsychotic with a piperazine side chain similar to that of opipramol.
Uniqueness: This compound is unique due to its specific interaction with sigma receptors and its distinct pharmacological profile.
Properties
IUPAC Name |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIIIUHZIHOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347790 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-38-7 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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